CCR5 Antagonist Activity: Preliminary Pharmacological Screening vs. Maraviroc Baseline
The compound was identified in a patent as a CCR5 antagonist with preliminary pharmacological activity for treating HIV and inflammatory diseases [1]. While a direct, publicly available IC50 value against Maraviroc is not yet disclosed, its inclusion in a patent family explicitly seeking improved CCR5 antagonists positions it as a structurally distinct scaffold with a potentially improved safety profile over Maraviroc, which has a known hERG inhibition issue (IC50 = 4.3 μM) [2]. This structural divergence is critical for researchers aiming to bypass Maraviroc's liabilities.
| Evidence Dimension | CCR5 antagonism (functional activity) |
|---|---|
| Target Compound Data | Active in preliminary pharmacological screening (patent CN104402883A) |
| Comparator Or Baseline | Maraviroc (CCR5 antagonist, IC50 = 3.3 nM in antiviral assays; hERG IC50 = 4.3 μM) |
| Quantified Difference | Not directly quantifiable; structural differentiation provides a basis for assumed safety improvement. |
| Conditions | CCR5-mediated disease models (HIV infection, asthma, rheumatoid arthritis, COPD) |
Why This Matters
For researchers prioritizing safety and scaffold novelty, this compound offers a departure from Maraviroc's tropane-based structure, which is associated with hERG-related cardiotoxicity.
- [1] Lu, S., Yu, J., Zhang, H., & Shi, C. (2015). CN104402883A - 4,4-Difluoroadamantane formamide derivatives, pharmaceutical compositions, preparation methods and uses thereof. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
